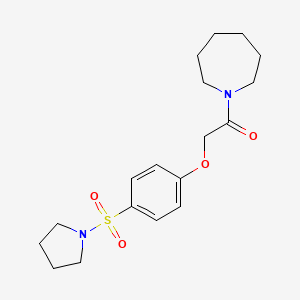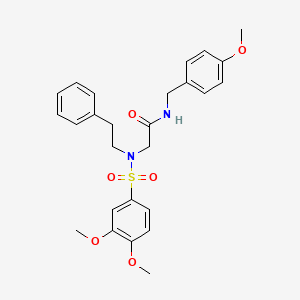
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a member of the sulfonamide class of compounds, which are known for their antibacterial and diuretic properties. However, this particular compound is not used as a drug, but rather as a research tool.
Mecanismo De Acción
The mechanism of action of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. This reaction is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase activity, this compound can alter the pH of various biological fluids, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of carbonic anhydrase activity. By altering the pH of various biological fluids, this compound can affect the activity of enzymes and other biological molecules that are sensitive to pH changes. This can lead to changes in physiological processes, such as respiration and acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of this compound is its potential toxicity. Sulfonamides are known to cause adverse effects in some individuals, and care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
Direcciones Futuras
There are several future directions for research on 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One area of interest is the development of new compounds that are more specific and potent inhibitors of carbonic anhydrase. Another area of interest is the study of the effects of carbonic anhydrase inhibition on various physiological processes, such as respiration and acid-base balance. Finally, the use of this compound in drug discovery research is an area of potential future application. By identifying new targets for sulfonamide compounds, researchers may be able to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves several steps. The first step is the preparation of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline, which is achieved by reacting 3-amino-1,2,4-triazole with isopropyl bromide in the presence of a base. The second step involves the reaction of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline with p-toluenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is used in scientific research as a tool to study the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the effects of carbonic anhydrase on various physiological processes, such as respiration and acid-base balance.
Propiedades
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)18-20-19(26-21-18)16-11-15(9-10-17(16)25-4)27(23,24)22-14-7-5-13(3)6-8-14/h5-12,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCQNQHLWHTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

